molecular formula C22H16BrN3O6 B15019017 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B15019017
M. Wt: 498.3 g/mol
InChI Key: ZXROBDZDDBYHBF-ZMOGYAJESA-N
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Description

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound with a unique structure that includes a bromophenyl group, a nitrophenyl group, and a methoxybenzoate group

Preparation Methods

The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Another method involves the electrophilic aromatic substitution of phenylacetic acid derivatives, where a bromine atom is added to the phenylacetic acid through electrophilic aromatic substitution .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The methoxybenzoate group may also play a role in binding to specific receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate include:

Properties

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H16BrN3O6/c1-31-18-8-6-15(7-9-18)22(28)32-20-10-5-14(11-19(20)26(29)30)13-24-25-21(27)16-3-2-4-17(23)12-16/h2-13H,1H3,(H,25,27)/b24-13+

InChI Key

ZXROBDZDDBYHBF-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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